molecular formula C19H31N7O4 B1676736 Mopidamol CAS No. 13665-88-8

Mopidamol

Cat. No.: B1676736
CAS No.: 13665-88-8
M. Wt: 421.5 g/mol
InChI Key: FOYWNSCCNCUEPU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mopidamol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include piperidine, diethanolamine, zinc, formic acid, acetic acid, hydrochloric acid, iodine, and potassium iodide. The major products formed from these reactions are various intermediates leading to the final compound, this compound .

Mechanism of Action

The mechanism of action of mopidamol revolves around its ability to inhibit platelet aggregation. It achieves this by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP within the platelets. Elevated levels of cyclic AMP inhibit the release of adenosine diphosphate, a molecule that promotes platelet aggregation . By reducing adenosine diphosphate levels, this compound effectively decreases the likelihood of clot formation, thereby lowering the risk of thromboembolic events .

Properties

CAS No.

13665-88-8

Molecular Formula

C19H31N7O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2

InChI Key

FOYWNSCCNCUEPU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

Appearance

Solid powder

melting_point

157.5 °C

13665-88-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mopidamol;  Rapenton;  RA 233;  RA-233;  RA233; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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